molecular formula C20H23N5O2S B2479141 N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223896-23-8

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2479141
CAS No.: 1223896-23-8
M. Wt: 397.5
InChI Key: RSJYZMUNWWTQFC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal Assessment : A study detailed the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. Although the specific compound is not mentioned, the research highlights the broader context of synthesizing heterocycles for biological applications, suggesting a possible avenue for exploring the insecticidal properties of N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide (Fadda et al., 2017).

  • Clinical Candidate Discovery : A potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) was identified, with the study underscoring the importance of molecular design in enhancing aqueous solubility and oral absorption. This approach to drug discovery may inform research into N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide's therapeutic potential (Shibuya et al., 2018).

  • Antibacterial Potential : The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores for their antibacterial potentials were described. This research provides insight into the potential antimicrobial applications of compounds with similar structural features (Iqbal et al., 2017).

  • Analgesic and Antiparkinsonian Activities : Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated significant analgesic and antiparkinsonian activities. Such studies suggest the potential for N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide to be evaluated for similar therapeutic effects (Amr et al., 2008).

  • Anticonvulsant Agent Development : The development and validation of an HPLC method for determining related substances in the anticonvulsant agent "Epimidin" illustrates the importance of analytical techniques in drug development. This context is relevant for assessing the purity and stability of N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide and its analogs (Severina et al., 2021).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-14-6-8-15(9-7-14)22-16(26)12-25-13-21-18-17(19(25)27)28-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYZMUNWWTQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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